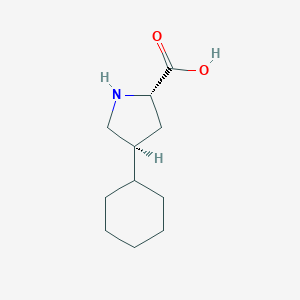

trans-4-Cyclohexyl-L-proline

Beschreibung

The exact mass of the compound trans-4-Cyclohexyl-L-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Cyclohexyl-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Cyclohexyl-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZWVSXEDRYQGC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431160 | |

| Record name | trans-4-Cyclohexyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103201-78-1 | |

| Record name | (4S)-4-Cyclohexyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Cyclohexyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Cyclohexyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-cyclohexyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of trans-4-Cyclohexyl-L-proline

An In-depth Technical Guide to the Structure of trans-4-Cyclohexyl-L-proline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid, a synthetic derivative of L-proline, that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, characterized by a conformationally restricted pyrrolidine ring appended with a bulky, lipophilic cyclohexyl group, imparts distinct physicochemical properties that are highly sought after in drug design. The primary significance of this molecule lies in its role as a pivotal intermediate in the industrial synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2][3] The incorporation of the cyclohexyl moiety is a critical design element, enhancing the potency of the final drug tenfold over its unsubstituted analogue.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and applications of trans-4-Cyclohexyl-L-proline, offering field-proven insights for professionals in pharmaceutical development.

Part 1: Elucidation of the Core Molecular Structure

A molecule's function is intrinsically linked to its three-dimensional structure. For trans-4-Cyclohexyl-L-proline, the specific arrangement of its constituent parts is crucial for its utility as a pharmaceutical building block.

Systematic Name and Stereochemistry

The unambiguous chemical name for the molecule is (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid .[4][5] An analysis of this name reveals the precise stereochemical configuration:

-

(2S) Configuration : This designates the stereocenter at the C2 position (the α-carbon). This configuration is analogous to all natural L-amino acids, making it an L-proline derivative. This chirality is essential for molecular recognition by enzymes and receptors in biological systems.

-

(4S) Configuration : This defines the stereocenter at the C4 position of the pyrrolidine ring, the point of attachment for the cyclohexyl group.

-

trans Relationship : The descriptor 'trans' refers to the relative orientation of the substituents on the pyrrolidine ring. Specifically, the carboxyl group at the C2 position and the cyclohexyl group at the C4 position lie on opposite faces of the mean plane of the five-membered ring. This stands in contrast to the cis isomer, where they would be on the same face. The combination of the (2S) and (4S) configurations gives rise to this trans geometry.

Structural Representations

Visualizing the molecule is key to understanding its properties. The logical relationship between the core components and their stereochemistry can be represented as follows.

Caption: Logical diagram of the structural components of (2S,4S)-4-cyclohexyl-L-proline.

Implications of Key Structural Features

Every component of the molecule's structure is deliberate and contributes to its overall profile:

-

The Pyrrolidine Ring : As a five-membered ring, it possesses a higher degree of conformational rigidity compared to linear amino acids. This constrained geometry is a valuable feature in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

-

The trans-4-Cyclohexyl Group : This is the most impactful feature. The addition of this large, non-polar (lipophilic) group dramatically increases the molecule's hydrophobicity. In the context of ACE inhibitors like Fosinopril, this cyclohexyl ring is designed to fit into a hydrophobic pocket of the enzyme (the S1' pocket), significantly enhancing binding affinity through favorable van der Waals interactions.[1] This structural modification is a classic example of rational drug design to improve potency.

Part 2: Physicochemical and Spectroscopic Characterization

The identity and purity of trans-4-Cyclohexyl-L-proline are confirmed through a combination of physical measurements and spectroscopic analysis. This data serves as a self-validating system for its structure.

Physicochemical Properties

The fundamental properties of the molecule are summarized below for reference.

| Property | Value | Source(s) |

| CAS Number | 103201-78-1 | [3][6][7] |

| Molecular Formula | C₁₁H₁₉NO₂ | [3][6][8] |

| Molecular Weight | 197.28 g/mol | [3][6] |

| IUPAC Name | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | [4][5] |

| Appearance | Solid | [4] |

| Boiling Point | ~343.9 °C (Predicted) | [3][9] |

| Melting Point | 249-252 °C | [9] |

| SMILES | C1CCC(CC1)[C@@H]2CC(=O)O | [3] |

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint of the molecule, confirming the connectivity and chemical environment of every atom. The data presented here is based on published findings for the synthesized compound.[1]

-

¹H-NMR (Proton NMR) : In CD₃OD, the proton spectrum shows characteristic signals that confirm the structure. For instance, the proton at the C2 position (α-proton) appears as a doublet of doublets around δ 3.96-3.98 ppm. The protons of the pyrrolidine ring appear in the range of δ 2.27-3.50 ppm, while the numerous protons of the cyclohexyl ring create a complex multiplet pattern between δ 0.92-1.95 ppm.[1] The integration of these signals corresponds directly to the number of protons in each part of the molecule.

-

¹³C-NMR (Carbon NMR) : The carbon spectrum provides definitive evidence of the carbon skeleton. Key signals in CD₃OD include the carboxyl carbon (C=O) at approximately δ 174.37 ppm, the C2 carbon at δ 62.39 ppm, and the C4 and C5 carbons of the pyrrolidine ring at δ 50.47 ppm and δ 44.52 ppm, respectively. The six distinct carbons of the cyclohexyl ring appear further upfield.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum (KBr pellet) reveals the presence of key functional groups. A broad absorption band around 3392 cm⁻¹ corresponds to the N-H stretch of the secondary amine (as an ammonium salt in its zwitterionic form). Strong absorptions at 2930 and 2849 cm⁻¹ are characteristic of C-H stretching from the alkyl groups. The asymmetric stretch of the carboxylate group (COO⁻) is prominent at 1619 cm⁻¹, while the C-N stretch is observed around 1215 cm⁻¹.[1]

Part 3: Synthesis and Manufacturing Insights

The synthesis of trans-4-Cyclohexyl-L-proline with high stereochemical purity is a non-trivial challenge that has been addressed through several strategic routes.

Rationale for Synthetic Strategy

The primary goal of any synthetic approach is to control the stereochemistry at both C2 and C4 to exclusively produce the (2S, 4S)-trans isomer. Starting from a chiral pool material, such as a naturally occurring amino acid, is the most efficient strategy to set the C2 stereocenter. The main challenge then becomes the stereoselective introduction of the cyclohexyl group at the C4 position.

Key Synthetic Routes

Several pathways have been developed, with the choice often dictated by the cost of starting materials and the desired purity and yield.

Caption: Overview of primary synthetic pathways to trans-4-Cyclohexyl-L-proline.

-

Route 1: From L-Glutamic Acid : A highly selective nine-step laboratory synthesis has been developed starting from the inexpensive and readily available L-glutamic acid.[1][2] This method is reported to produce the final product with 99.7% purity and a total yield of 25%.[2]

-

Route 2: From trans-4-Hydroxy-L-proline : This is a more intuitive starting material as it already contains the correct stereochemistry at both the C2 and C4 positions. The synthesis then involves converting the C4 hydroxyl group into a cyclohexyl group. While often more direct, this route is less economically competitive due to the higher cost of the starting material.[1]

-

Route 3: From L-Pyroglutamic Acid : This represents another viable approach from the chiral pool, leveraging a different readily available starting material.[10]

Representative Protocol: Synthesis via Hydrogenation

A critical step in many synthetic routes is the reduction of a 4-phenyl-proline derivative to a 4-cyclohexyl-proline derivative. The following is a representative, conceptual protocol for this transformation.

Objective: To stereoselectively reduce the aromatic ring of a precursor to the desired cyclohexyl group.

-

Reactor Setup : A suitable protected proline derivative (e.g., (2S,4S)-1-tert-butoxycarbonyl-4-phenylpyrrolidine-2-carboxylic acid) is charged into a high-pressure hydrogenation vessel.

-

Catalyst Addition : A hydrogenation catalyst, such as Rhodium on charcoal (e.g., 5% Rh/C), is added under an inert atmosphere.[9] The choice of catalyst is critical for achieving complete saturation of the aromatic ring without cleaving other functional groups.

-

Solvent and Acidification : A solvent such as methanol is added, followed by concentrated hydrochloric acid.[9] The acidic conditions can facilitate the reaction and aid in subsequent workup.

-

Hydrogenation : The vessel is sealed and pressurized with hydrogen gas (e.g., to 2.0 MPa). The reaction mixture is stirred and heated (e.g., to 30 °C) for a sufficient period (e.g., 2 hours) to ensure complete conversion.[9]

-

Workup and Isolation : Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization.[9]

Part 4: Application in Drug Development - The Fosinopril Case Study

The primary industrial application of trans-4-Cyclohexyl-L-proline is as a Key Starting Material (KSM) for the synthesis of Fosinopril.

Structure-Activity Relationship (SAR) in ACE Inhibition

The design of Fosinopril is a textbook example of leveraging SAR to enhance drug efficacy. The proline scaffold mimics the C-terminal residue of angiotensin I, allowing it to dock into the active site of ACE. The introduction of the trans-cyclohexyl group provides a profound advantage.

Caption: Role of trans-4-Cyclohexyl-L-proline in the structure and activity of Fosinopril.

Broader Utility in Medicinal Chemistry

The principles demonstrated by trans-4-Cyclohexyl-L-proline are broadly applicable. 4-substituted prolines are a valuable class of compounds used to:

-

Create Peptidomimetics : These molecules mimic the structure of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[8]

-

Induce Specific Conformations : The steric bulk of the 4-substituent can be used to control the cis/trans isomerization of the peptidic bond preceding the proline residue, locking the peptide into a desired bioactive conformation.[11]

-

Improve Binding Affinity and Selectivity : As seen with Fosinopril, adding hydrophobic or otherwise functionalized groups at the C4 position can lead to more potent and selective inhibitors for a wide range of enzyme and receptor targets.[8][11]

Conclusion

trans-4-Cyclohexyl-L-proline is more than a simple chemical intermediate; it is a product of sophisticated chemical design. Its structure, defined by the (2S,4S) stereochemistry, combines the chiral scaffold of a natural amino acid with a bulky lipophilic group positioned for optimal molecular interactions. This unique architecture is directly responsible for its successful application in enhancing the potency of the ACE inhibitor Fosinopril. The synthesis, characterization, and application of this molecule provide a powerful case study in the principles of modern medicinal chemistry, demonstrating how precise structural modification can translate into significant therapeutic advantages. For researchers and drug developers, it serves as a key building block and an exemplar of rational drug design.

References

-

Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126.

-

Fluorochem. (n.d.). trans-4-Cyclohexyl-L-proline hydrochloride. Retrieved December 12, 2025, from

-

PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica.

-

CP Lab Safety. (n.d.). trans-4-Cyclohexyl-L-proline, min 97%, 1 gram. Retrieved December 12, 2025, from

-

Biosynth. (n.d.). trans-4-Cyclohexyl-L-proline. Retrieved December 12, 2025, from

-

ChemicalBook. (n.d.). trans-4-Cyclohexyl-L-proline. Retrieved December 12, 2025, from

-

ChemicalBook. (n.d.). trans-4-Cyclohexyl-L-proline hydrochloride. Retrieved December 12, 2025, from

-

Semantic Scholar. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica.

-

ResearchGate. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica.

-

American Chemical Society Publications. (1991). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry.

-

Cymit Quimica. (n.d.). trans-4-cyclohexyl-L-proline. Retrieved December 12, 2025, from

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved December 12, 2025, from

-

Echemi. (n.d.). (4S)-4-Cyclohexyl-L-proline. Retrieved December 12, 2025, from

-

Ranganathan, D., et al. (2015). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. trans-4-Cyclohexyl-L-proline | 103201-78-1 [chemicalbook.com]

- 8. trans-4-Cyclohexyl-L-proline [myskinrecipes.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-4-Cyclohexyl-L-proline from L-Glutamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of trans-4-Cyclohexyl-L-proline

trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its most notable application is as a key intermediate in the production of Fosinopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] The presence of the cyclohexyl group at the 4-position of the proline ring significantly enhances the therapeutic potency of Fosinopril, making it approximately ten times more effective than its unsubstituted counterpart.[1]

The synthesis of trans-4-Cyclohexyl-L-proline presents a significant stereochemical challenge. The desired product must possess the (2S, 4S) configuration for optimal biological activity. This guide provides a comprehensive, in-depth technical overview of a robust and stereoselective nine-step synthesis of trans-4-Cyclohexyl-L-proline, commencing from the readily available and inexpensive chiral precursor, L-glutamic acid.[1] This approach offers a cost-effective and scalable alternative to syntheses starting from the more expensive trans-4-hydroxy-L-proline.

Overall Synthetic Strategy

The synthetic pathway from L-glutamic acid to trans-4-Cyclohexyl-L-proline is a nine-step process designed to meticulously control the stereochemistry at the C2 and C4 positions of the proline ring. The key stages of this synthesis involve the formation of a pyroglutamate intermediate, the introduction of a phenyl group which is later hydrogenated to the desired cyclohexyl moiety, and careful protection and deprotection of functional groups.

Figure 1: Overall synthetic workflow for trans-4-Cyclohexyl-L-proline.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of L-Pyroglutamic Acid

-

Reaction: Thermal cyclization of L-glutamic acid.

-

Protocol: L-Glutamic acid is heated in water, leading to an intramolecular condensation to form the five-membered lactam, L-pyroglutamic acid.[3]

-

Scientist's Insight: This reaction is a straightforward and atom-economical method to protect the γ-carboxylic acid and the α-amino group of L-glutamic acid simultaneously. The cyclization proceeds via nucleophilic attack of the amino group on the γ-carboxylic acid, with the elimination of a water molecule. This step is crucial as it sets up the rigid pyrrolidone ring system for subsequent stereoselective modifications.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Glutamic Acid | 147.13 | 100 g | 0.68 |

| Water | 18.02 | 100 mL | - |

| Product | L-Pyroglutamic Acid | Yield: ~95% |

Step 2: Synthesis of Methyl L-pyroglutamate

-

Reaction: Fischer esterification of L-pyroglutamic acid.

-

Protocol: L-Pyroglutamic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

-

Scientist's Insight: Esterification of the remaining carboxylic acid group is necessary to prevent it from interfering with subsequent reactions, particularly the Grignard reaction in Step 5. The use of a catalytic amount of strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Pyroglutamic Acid | 129.11 | 87 g | 0.67 |

| Methanol | 32.04 | 250 mL | - |

| Sulfuric Acid | 98.08 | 1 mL | - |

| Product | Methyl L-pyroglutamate | Yield: ~98% |

Step 3: Synthesis of N-Benzoyl-4-hydroxy-L-proline methyl ester

-

Reaction: N-Benzoylation followed by hydroxylation.

-

Protocol: Methyl L-pyroglutamate is first N-benzoylated using benzoyl chloride in the presence of a base. The resulting intermediate is then hydroxylated at the 4-position.

-

Scientist's Insight: The N-benzoyl protecting group serves two purposes: it prevents the nitrogen from participating in side reactions and its steric bulk helps to direct the incoming nucleophile in a later step to the desired trans position.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl L-pyroglutamate | 143.14 | 95 g | 0.66 |

| Benzoyl Chloride | 140.57 | 103 g | 0.73 |

| Pyridine | 79.10 | 65 mL | - |

| Product | N-Benzoyl-4-hydroxy-L-proline methyl ester | Yield: ~70% |

Step 4: Synthesis of N-Benzoyl-4-oxo-L-proline methyl ester

-

Reaction: Oxidation of the secondary alcohol.

-

Protocol: The hydroxyl group of N-benzoyl-4-hydroxy-L-proline methyl ester is oxidized to a ketone using pyridinium chlorochromate (PCC).

-

Scientist's Insight: The oxidation to the ketone at the 4-position is a critical step that allows for the subsequent introduction of the phenyl group. PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzoyl-4-hydroxy-L-proline methyl ester | 249.26 | 115 g | 0.46 |

| Pyridinium chlorochromate (PCC) | 215.56 | 120 g | 0.56 |

| Dichloromethane | 84.93 | 500 mL | - |

| Product | N-Benzoyl-4-oxo-L-proline methyl ester | Yield: ~85% |

Step 5: Synthesis of N-Benzoyl-4-phenyl-L-proline methyl ester

-

Reaction: Grignard reaction with phenylmagnesium bromide.

-

Protocol: N-Benzoyl-4-oxo-L-proline methyl ester is treated with phenylmagnesium bromide. The resulting tertiary alcohol is then reduced.

-

Scientist's Insight: This is the key carbon-carbon bond-forming step where the phenyl group is introduced. The Grignard reagent attacks the electrophilic carbonyl carbon at the 4-position. The subsequent reduction of the tertiary alcohol to the desired 4-phenyl derivative is achieved with a reducing agent such as triethylsilane in the presence of a Lewis acid.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzoyl-4-oxo-L-proline methyl ester | 247.24 | 96 g | 0.39 |

| Phenylmagnesium bromide (3M in ether) | 181.31 | 150 mL | 0.45 |

| Triethylsilane | 116.28 | 68 g | 0.58 |

| Trifluoroacetic acid | 114.02 | 50 mL | - |

| Product | N-Benzoyl-4-phenyl-L-proline methyl ester | Yield: ~65% |

Step 6: Synthesis of 4-Phenyl-L-proline

-

Reaction: Hydrolysis of the ester and amide.

-

Protocol: N-Benzoyl-4-phenyl-L-proline methyl ester is heated in the presence of concentrated hydrochloric acid to hydrolyze both the methyl ester and the N-benzoyl group.

-

Scientist's Insight: This deprotection step is performed under harsh acidic conditions to cleave the stable amide bond. The product precipitates from the reaction mixture upon cooling and neutralization.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzoyl-4-phenyl-L-proline methyl ester | 309.36 | 78 g | 0.25 |

| Hydrochloric Acid (conc.) | 36.46 | 300 mL | - |

| Product | 4-Phenyl-L-proline | Yield: ~90% |

Step 7: Synthesis of Methyl 4-phenyl-L-prolinate

-

Reaction: Esterification.

-

Protocol: 4-Phenyl-L-proline is re-esterified by reacting it with methanol in the presence of thionyl chloride.

-

Scientist's Insight: The use of thionyl chloride with methanol is an effective method for esterification. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then protonates the carboxylic acid, facilitating nucleophilic attack by another molecule of methanol. This method is advantageous as the byproducts (SO2 and HCl) are gaseous and easily removed.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Phenyl-L-proline | 205.25 | 43 g | 0.21 |

| Methanol | 32.04 | 200 mL | - |

| Thionyl Chloride | 118.97 | 18 mL | 0.25 |

| Product | Methyl 4-phenyl-L-prolinate | Yield: ~95% |

Step 8: Synthesis of Methyl 4-cyclohexyl-L-prolinate

-

Reaction: Catalytic hydrogenation of the phenyl group.

-

Protocol: The phenyl ring of methyl 4-phenyl-L-prolinate is reduced to a cyclohexyl ring by catalytic hydrogenation over a rhodium-on-carbon catalyst.

-

Scientist's Insight: This is the stereochemistry-defining step for the C4 position. The hydrogenation of the aromatic ring is a crucial transformation. Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions. The stereochemical outcome is influenced by the existing stereocenter at C2, leading to the preferential formation of the trans isomer.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-phenyl-L-prolinate | 219.28 | 40 g | 0.18 |

| 5% Rhodium on Carbon | - | 4 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen Gas | 2.02 | 50 psi | - |

| Product | Methyl 4-cyclohexyl-L-prolinate | Yield: ~99% |

Step 9: Synthesis of trans-4-Cyclohexyl-L-proline

-

Reaction: Saponification of the methyl ester.

-

Protocol: The methyl ester of 4-cyclohexyl-L-proline is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide.

-

Scientist's Insight: This final step is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is driven to completion by the formation of the carboxylate salt. Acidification of the reaction mixture then yields the final product. The final product is obtained with a purity of 99.7%.[1]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-cyclohexyl-L-prolinate | 225.33 | 38 g | 0.17 |

| Sodium Hydroxide | 40.00 | 8 g | 0.20 |

| Water | 18.02 | 100 mL | - |

| Product | trans-4-Cyclohexyl-L-proline | Yield: ~92% |

Characterization and Quality Control

Throughout the synthesis, the progress of each reaction and the purity of the intermediates and the final product should be monitored using standard analytical techniques. These include:

-

Thin Layer Chromatography (TLC): To monitor the progress of reactions.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Optical Rotation: To determine the enantiomeric purity of the chiral compounds.

Conclusion

The nine-step synthesis of trans-4-Cyclohexyl-L-proline from L-glutamic acid is a robust and scalable method for producing this valuable pharmaceutical intermediate.[1] The overall yield for this synthesis is approximately 25%.[2][4] This process demonstrates a sophisticated application of fundamental organic chemistry principles, including cyclization, esterification, oxidation, Grignard reaction, and catalytic hydrogenation, to achieve a high degree of stereocontrol. The use of an inexpensive and readily available starting material makes this synthetic route economically viable for large-scale production. This guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to successfully implement this synthesis in their laboratories.

References

- Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-128.

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]

-

Georganics. (n.d.). L-pyroglutamic acid – description and application. Retrieved from [Link]

- Krapcho, J., et al. (1988). Synthesis and Angiotensin-Converting Enzyme Inhibitory Activities of N-[(1-Carboxy-3-phenylpropyl)alanyl]prolines. Journal of Medicinal Chemistry, 31(6), 1148-1160.

-

Thieme Chemistry. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(59), 34509-34513. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to trans-4-Cyclohexyl-L-proline

This guide provides an in-depth exploration of trans-4-Cyclohexyl-L-proline, a pivotal, non-proteinogenic amino acid analogue. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its chemical identity, synthesis, and critical applications, with a focus on its role as a key building block in pharmaceutical chemistry.

Section 1: Core Chemical Identity and Properties

trans-4-Cyclohexyl-L-proline is a substituted derivative of the amino acid L-proline, where a cyclohexyl group replaces a hydrogen atom at the 4-position of the pyrrolidine ring. This modification introduces significant lipophilicity and conformational rigidity, properties that are highly desirable in medicinal chemistry for enhancing binding affinity and metabolic stability of drug candidates.

The definitive Chemical Abstracts Service (CAS) number for trans-4-Cyclohexyl-L-proline is 103201-78-1 [1][2][3][4]. It is crucial to distinguish this from its hydrochloride salt, which has a separate CAS number (90657-55-9)[5][6][7][8].

Physicochemical Data Summary

The fundamental properties of trans-4-Cyclohexyl-L-proline are summarized below. These values are critical for experimental design, from dissolution studies to reaction condition optimization.

| Property | Value | Source(s) |

| CAS Number | 103201-78-1 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][3] |

| Molecular Weight | 197.28 g/mol | [1] |

| Boiling Point | 343.9 °C | |

| Flash Point | 260 °C | |

| Storage | Room temperature | [1][3] |

| Purity (Typical) | ≥97% | [1] |

Note: Physical properties such as boiling and flash points may be estimates and should be confirmed with a supplier's certificate of analysis.

Section 2: The Strategic Importance in Drug Discovery

The incorporation of a cyclohexyl moiety into the L-proline scaffold is a strategic decision in rational drug design. This modification directly influences the pharmacokinetic and pharmacodynamic profile of a parent molecule.

Role as a Pharmaceutical Intermediate

trans-4-Cyclohexyl-L-proline is most notably recognized as a key intermediate in the synthesis of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure[8][9][10]. The cyclohexyl substituent in the proline ring of Fosinopril is reported to increase its potency tenfold compared to the unsubstituted analogue[9]. This enhancement is attributed to improved hydrophobic interactions within the active site of the ACE enzyme.

Peptidomimetics and Conformational Control

Due to the unique constrained structure of the pyrrolidine ring, proline analogues are invaluable tools for creating peptidomimetics[3]. The rigid cyclohexyl group in the trans configuration further restricts the conformational flexibility of the proline ring, allowing chemists to "lock" a peptide backbone into a specific bioactive conformation. This is essential for improving receptor selectivity and reducing off-target effects. Proline analogues, in general, are valuable for studying cellular metabolism and designing peptides with tuned biological and physicochemical properties[11].

Section 3: Synthesis and Manufacturing Pathways

The stereospecific synthesis of trans-4-Cyclohexyl-L-proline is a non-trivial chemical challenge. Several routes have been developed, often starting from readily available chiral precursors to ensure the desired (2S, 4S) stereochemistry.

Multi-Step Synthesis from L-Glutamic Acid

One well-documented laboratory-scale method involves a nine-step synthesis starting from L-glutamic acid, which is an accessible and inexpensive starting material[9]. This pathway offers high selectivity, yielding a final product with 99.7% purity of the desired trans isomer[9][10][12]. The overall yield for this process is reported to be 25%[9][10][12].

The logical flow for a multi-step synthesis from a chiral pool starting material is outlined below. This diagram represents a generalized workflow, emphasizing the key stages of transformation and purification.

Caption: Generalized workflow for the synthesis of trans-4-Cyclohexyl-L-proline.

Alternative Synthetic Routes

Other synthetic strategies have been explored, including a method starting from L-pyroglutamic acid[13]. Another approach involves the direct hydrogenation of (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid using a rhodium-on-carbon catalyst, which yields the target compound in high yield (90.0%)[4]. The choice of synthetic route in a commercial setting is often dictated by factors such as cost of starting materials, scalability, and reagent toxicity[9].

Section 4: Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of trans-4-Cyclohexyl-L-proline is paramount for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for comprehensive quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the workhorses for assessing purity and monitoring reaction progress[9][10].

Protocol: Reverse-Phase HPLC for Purity Assessment

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for derivatives) or a Refractive Index (RI) detector for the underivatized amino acid[9].

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase.

-

Analysis: The retention time and peak area are used to determine purity against a reference standard. The method must be validated for specificity, linearity, and accuracy.

Spectroscopic and Spectrometric Analysis

Structural confirmation is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the connectivity of atoms and the stereochemical relationship (trans configuration) of the substituents on the pyrrolidine ring[9].

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the molecular weight (m/z) and fragmentation pattern of the compound[9].

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch)[9].

The diagram below illustrates a typical analytical workflow for quality assurance.

Caption: Quality control workflow for trans-4-Cyclohexyl-L-proline.

Section 5: Safety and Handling

As with any chemical reagent, proper handling is essential. A Material Safety Data Sheet (MSDS or SDS) should always be consulted before use[2][6][14][15]. While specific hazards depend on the supplier, general precautions for a fine chemical powder should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Keep in a tightly sealed container in a dry, cool place.

References

-

Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Available at: [Link]

-

CP Lab Safety. (n.d.). trans-4-Cyclohexyl-L-proline, min 97%, 1 gram. Retrieved from: [Link]

-

PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica. Retrieved from: [Link]

-

Semantic Scholar. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica. Retrieved from: [Link]

-

LookChem. (n.d.). trans-4-Cyclohexyl-L-proline hydrochloride CAS NO.90657-55-9. Retrieved from: [Link]

-

ResearchGate. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from: [Link]

-

ACS Publications. (1987). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. Retrieved from: [Link]

-

PubMed. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology. Retrieved from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. trans-4-Cyclohexyl-L-proline - Safety Data Sheet [chemicalbook.com]

- 3. trans-4-Cyclohexyl-L-proline [myskinrecipes.com]

- 4. trans-4-Cyclohexyl-L-proline | 103201-78-1 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. SDS of trans-4-Cyclohexyl-L-proline hydrochloride, Safety Data Sheets, CAS 90657-55-9 - chemBlink [chemblink.com]

- 7. trans-4-Cyclohexyl-L-proline hydrochloride, CasNo.90657-55-9 A.S. Chemical Laboratories Inc. Canada [as-chemical.lookchem.com]

- 8. trans-4-Cyclohexyl-L-proline hydrochloride | 90657-55-9 [chemicalbook.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TRANS-4-CYCLOHEXYL-L-PROLINE - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

A Technical Guide to trans-4-Cyclohexyl-L-proline: Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid, lipophilic cyclohexyl group provides unique conformational constraints and improved pharmacokinetic properties when incorporated into peptide-based drugs and other small molecules. This guide provides an in-depth overview of its fundamental properties, synthesis, analytical characterization, and key applications, with a focus on its role as a critical intermediate in the synthesis of pharmaceuticals like Fosinopril.

Core Molecular Properties

A thorough understanding of a molecule's physicochemical properties is the foundation of its application in research and development. trans-4-Cyclohexyl-L-proline is a chiral molecule whose identity is defined by its specific stereochemistry (2S, 4S), which is crucial for its biological activity.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₉NO₂ | [1][2] |

| Molecular Weight | 197.27 g/mol | [2][3] |

| CAS Number | 103201-78-1 | [1][4] |

| Appearance | White Solid | [5] |

| Melting Point | 249-252 °C | [6] |

| Boiling Point | ~343.9 °C (Predicted) | [3][6] |

| Purity | ≥97% (Commercially available) | [1][4] |

Note: The hydrochloride salt (CAS 90657-55-9) has a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol .[5][7]

Synthesis and Mechanistic Insights

The stereospecific synthesis of trans-4-Cyclohexyl-L-proline is a critical process, as the biological activity of its derivatives is highly dependent on maintaining the correct trans configuration. Several synthetic routes have been developed, often starting from readily available chiral precursors.

A common and effective approach involves a multi-step synthesis starting from L-glutamic acid or L-pyroglutamic acid.[8] A laboratory-scale, nine-step synthesis has been reported, achieving a final product with 99.7% purity and an overall yield of 25%.[9]

Causality in Synthetic Strategy: The choice of starting material, like L-glutamic acid, is often driven by its low cost and natural chirality, which provides a stereochemical foundation for the entire synthesis. The synthetic sequence is designed to introduce the cyclohexyl group at the 4-position while rigorously controlling the stereochemistry to achieve the desired trans relationship between the C2 carboxyl group and the C4 cyclohexyl group. This is often accomplished through stereoselective reduction or hydrogenation steps where catalysts and reaction conditions are chosen to favor the formation of the thermodynamically more stable trans isomer. For example, hydrogenation using a palladium on carbon (Pd/C) or rhodium on charcoal catalyst is a key step in reducing a precursor to establish the final saturated ring structure.[6]

Below is a generalized workflow illustrating a synthetic approach.

Caption: Generalized workflow for the synthesis of trans-4-Cyclohexyl-L-proline.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of trans-4-Cyclohexyl-L-proline is paramount. A multi-technique approach is employed for comprehensive characterization.

3.1. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying the compound. Due to the lack of a strong chromophore in the molecule, derivatization may be required for UV detection, or alternative detectors like a Refractive Index (RI) detector or mass spectrometer (MS) can be used.[10] Chiral HPLC methods are essential for separating the trans and cis isomers and confirming enantiomeric purity.[10]

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor reaction progress during synthesis.[11] A common developing system is a chloroform-methanol mixture, with visualization achieved using ninhydrin solution or iodine vapors.

3.2. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are indispensable for structural elucidation. ¹H-NMR spectra confirm the presence of the cyclohexyl and proline ring protons, while ¹³C-NMR provides a carbon map of the molecule.[12] Specific chemical shifts and coupling constants help confirm the trans stereochemistry.

-

Infrared (IR) Spectroscopy : IR spectra are used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch).

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (197.27 g/mol ) and can be coupled with gas chromatography (GC-MS) or HPLC (LC-MS) for enhanced separation and identification.[9]

3.3. Other Analytical Techniques

-

Optical Rotation : As a chiral molecule, its specific rotation [α]D is a key parameter for confirming the correct enantiomer. A reported value is [α]D²⁰ of -31.5° (c=1, acetic acid).

Caption: A typical workflow for the analytical quality control of the final product.

Applications in Drug Discovery and Development

The primary application of trans-4-Cyclohexyl-L-proline is as a key building block in the synthesis of pharmaceuticals.[1][3] Its most notable use is as an essential intermediate for Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[3][9]

Expertise-Driven Rationale for its Use:

-

Conformational Rigidity : The bulky cyclohexyl group locks the proline ring into a specific conformation. In drug design, this rigidity can reduce the entropic penalty upon binding to a target receptor or enzyme, potentially leading to higher binding affinity.

-

Increased Lipophilicity : The non-polar cyclohexyl moiety increases the overall lipophilicity of molecules it's incorporated into. This can enhance membrane permeability and improve pharmacokinetic properties, such as oral bioavailability. The cyclohexyl substituent in Fosinopril makes it 10 times more potent than the unsubstituted analogue.

-

Peptidomimetic Scaffolding : As a proline analogue, it is used to create peptidomimetics—molecules that mimic the structure of natural peptides but with enhanced stability against enzymatic degradation.[1] This is crucial for developing peptide-based drugs with longer half-lives in the body.

Its utility extends to research in neurodegenerative diseases, cancer, and metabolic disorders, where modified peptides are critical tools in drug discovery.[1]

Experimental Protocols

The following are representative protocols based on established methodologies.

Protocol 1: TLC for Reaction Monitoring

-

Objective : To qualitatively monitor the progress of a synthetic step.

-

Methodology :

-

Prepare the TLC plate (silica gel 60 F254).

-

Prepare the mobile phase: Chloroform:Methanol (10:1 v/v).

-

Spot the plate with the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

-

Develop the chromatogram in a chamber saturated with the mobile phase.

-

Dry the plate and visualize the spots using a UV lamp (254 nm) and subsequently by staining with a 0.2% ninhydrin solution in ethanol, followed by gentle heating.

-

-

Self-Validation : The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. The co-spot helps differentiate between the starting material and the product.

Protocol 2: HPLC for Purity Analysis [10]

-

Objective : To determine the final purity of trans-4-Cyclohexyl-L-proline.

-

Methodology :

-

Column : A chiral column (e.g., CHIRALPAK-IA) or a reverse-phase C18 column may be used depending on whether isomeric or general purity is being assessed.

-

Mobile Phase : For chiral separations, a typical mobile phase is a mixture of hexane and ethanol with a small percentage of an additive like trifluoroacetic acid (TFA).[10] For general purity, a buffered aqueous-organic mobile phase is common.

-

Detection : UV detection (after derivatization) or RI/MS detection.[10]

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent.

-

Injection : Inject a known volume (e.g., 10 µL) onto the column.

-

Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Self-Validation : The system is validated by running a blank (mobile phase only) to ensure no ghost peaks are present and by running a standard of known concentration to confirm retention time and detector response.

References

-

Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. [Link]

-

PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved December 10, 2023, from [Link]

-

CP Lab Safety. (n.d.). trans-4-Cyclohexyl-L-proline, min 97%, 1 gram. Retrieved December 10, 2023, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815559, (4S)-4-cyclohexyl-L-proline. Retrieved December 10, 2023, from [Link]

-

Semantic Scholar. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved December 10, 2023, from [Link]

-

Autech Industry Co.,Limited. (n.d.). SDS of trans-4-Cyclohexyl-L-proline hydrochloride. Retrieved December 10, 2023, from [Link]

-

Thompson, W. J., et al. (1989). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved December 10, 2023, from [Link]

-

ResearchGate. (2021). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved December 10, 2023, from [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatography (HPLC) analysis of trans-3-hydroxy-l-proline. Retrieved December 10, 2023, from [Link]

-

SIELC Technologies. (n.d.). Proline. Retrieved December 10, 2023, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline. Retrieved December 10, 2023, from [Link]

Sources

- 1. trans-4-Cyclohexyl-L-proline [myskinrecipes.com]

- 2. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. SDS of trans-4-Cyclohexyl-L-proline hydrochloride, Safety Data Sheets, CAS 90657-55-9 - chemBlink [chemblink.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. trans-4-Cyclohexyl-L-proline(103201-78-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of trans-4-Cyclohexyl-L-proline

Introduction: The Structural Significance of trans-4-Cyclohexyl-L-proline

trans-4-Cyclohexyl-L-proline is a synthetic amino acid analog of proline, a critical component in the development of pharmaceuticals, most notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2][3] The introduction of a bulky, lipophilic cyclohexyl group at the 4-position of the proline ring significantly influences its conformational properties and, consequently, its biological activity and efficacy in drug formulations. Accurate and comprehensive structural elucidation of this molecule is paramount for quality control, process optimization, and regulatory compliance in drug development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of trans-4-Cyclohexyl-L-proline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles, experimental methodologies, and detailed interpretation of the spectral features that confirm the molecule's unique structure.

Molecular Structure and Spectroscopic Correlation

The structure of trans-4-Cyclohexyl-L-proline, with its distinct pyrrolidine ring and cyclohexyl substituent, gives rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental to its characterization.

Caption: Molecular structure of trans-4-Cyclohexyl-L-proline highlighting the proline and cyclohexyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about the connectivity of the molecule.

Experimental Protocol: ¹H NMR of Amino Acids

-

Sample Preparation: Dissolve 5-10 mg of trans-4-Cyclohexyl-L-proline in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH and -COOH).

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Record the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Data and Interpretation:

While a full, publicly available ¹H NMR spectrum with peak assignments for trans-4-Cyclohexyl-L-proline is not readily found in the searched literature, we can predict the expected proton signals based on the known structure and data from similar proline analogs.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (α-H) | 3.5 - 4.0 | dd | ~7-9, ~3-5 |

| H3 | 1.8 - 2.2 | m | - |

| H4 | 1.9 - 2.3 | m | - |

| H5 | 3.0 - 3.5 | m | - |

| Cyclohexyl H | 0.8 - 1.8 | m | - |

| NH | Variable (broad) | s (br) | - |

| COOH | Variable (broad) | s (br) | - |

-

The α-proton (H2) is expected to appear as a doublet of doublets due to coupling with the two protons on C3.

-

The protons on the pyrrolidine ring (H3, H4, H5) will likely appear as complex multiplets in the upfield region.

-

The cyclohexyl protons will also form a complex multiplet in the aliphatic region.

-

The chemical shifts of the NH and COOH protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets or exchange with the deuterated solvent.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR of Amino Acids

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Data and Interpretation:

A publication on the synthesis of trans-4-Cyclohexyl-L-proline reports the following ¹³C NMR chemical shifts.[1]

Table of ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Cyclohexyl Carbons | 42.08 |

| 34.69 | |

| 32.99 | |

| 32.63 | |

| 27.28 | |

| 27.04 | |

| Proline Ring Carbons | Not specified in the abstract |

| Carbonyl Carbon (COOH) | Expected ~170-180 ppm |

Interpretation:

The reported signals correspond to the six carbon atoms of the cyclohexyl ring. The chemical shifts are in the expected aliphatic region. Based on general ¹³C NMR data for proline and its derivatives, the proline ring carbons would be expected in the range of approximately 25-65 ppm, with the α-carbon (C2) appearing around 60 ppm and the carboxyl carbon appearing significantly downfield, typically above 170 ppm.

Caption: Expected ¹³C NMR chemical shift regions for the different carbon atoms in trans-4-Cyclohexyl-L-proline.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: FTIR of Amino Acids

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or ATR crystal is recorded first, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data and Interpretation:

While a specific IR spectrum for trans-4-Cyclohexyl-L-proline is not available in the searched results, the characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3000-2850 | C-H stretch | Aliphatic (Cyclohexyl & Proline) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | N-H bend | Secondary amine |

| ~1450 | C-H bend | Aliphatic |

| ~1200 | C-O stretch | Carboxylic acid |

Interpretation:

-

The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with N-H and C-H stretches.

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the numerous aliphatic CH₂ and CH groups in the cyclohexyl and proline rings.

-

The N-H bending vibration of the secondary amine in the proline ring is expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, which typically produces the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS of Amino Acids

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent system, often a mixture of water, methanol, or acetonitrile, with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: Introduce the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data and Interpretation:

The molecular weight of trans-4-Cyclohexyl-L-proline (C₁₁H₁₉NO₂) is 197.27 g/mol .

Expected Mass Spectrum:

-

Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 198.28.

-

Fragmentation: The fragmentation of proline and its derivatives in MS/MS can be complex. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxyl group. Cleavage of the proline ring can also occur. A characteristic fragment for proline-containing compounds is often observed at m/z 70, corresponding to the immonium ion of the pyrrolidine ring.

Caption: A simplified proposed fragmentation pathway for protonated trans-4-Cyclohexyl-L-proline in ESI-MS/MS.

Conclusion

The spectroscopic characterization of trans-4-Cyclohexyl-L-proline through NMR, IR, and MS provides a comprehensive structural confirmation of this important pharmaceutical intermediate. The ¹³C NMR data, supported by the expected features of the ¹H NMR, IR, and mass spectra, are consistent with the assigned structure. This guide provides the foundational spectroscopic information and methodologies necessary for researchers and scientists in the field of drug development to ensure the quality and integrity of their work with this key molecule. Further investigation to obtain and publish high-resolution spectra would be a valuable contribution to the scientific community.

References

-

Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-126. [Link]

-

Semantic Scholar. (n.d.). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

-

PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of trans-4-Cyclohexyl-L-proline: A Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Cyclohexyl-L-proline, a critical chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into its commercial availability, synthetic pathways, key applications, and the analytical methodologies required for its quality control. The insights provided herein are grounded in established scientific literature and practical experience to empower informed decision-making in pharmaceutical research and development.

Introduction: The Strategic Importance of trans-4-Cyclohexyl-L-proline

trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid derivative whose unique structural features have made it a valuable component in the synthesis of complex therapeutic agents. The incorporation of a bulky, lipophilic cyclohexyl group onto the proline scaffold imparts significant conformational rigidity and enhanced metabolic stability to peptide-based drugs.[1] This modification can lead to improved binding affinity and selectivity for biological targets, making it a sought-after intermediate in the development of novel therapeutics for a range of conditions, including hypertension, neurodegenerative diseases, and cancer.[1]

One of the most notable applications of trans-4-Cyclohexyl-L-proline is as a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[2][3] The presence of the cyclohexyl substituent in the 4th position of the proline ring is reported to increase the potency of Fosinopril tenfold compared to its unsubstituted counterpart.[2] This underscores the profound impact of this specific structural modification on pharmacological activity.

Commercial Sourcing and Availability

trans-4-Cyclohexyl-L-proline is commercially available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a solid, with purities generally at or above 97%.[4][5][6] The compound is available in its free form (CAS No. 103201-78-1) and as a hydrochloride salt (CAS No. 90657-55-9).[4] The choice between the free amino acid and its salt form often depends on the specific requirements of the subsequent synthetic steps, such as solubility and handling characteristics.

For ease of reference, the following table summarizes a selection of commercial suppliers for trans-4-Cyclohexyl-L-proline and its derivatives. Researchers are advised to request certificates of analysis from suppliers to verify purity and stereochemical integrity.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Biosynth | trans-4-Cyclohexyl-L-proline | 103201-78-1 | Not specified | Inquiry |

| Fluorochem | trans-4-Cyclohexyl-L-proline hydrochloride | 90657-55-9 | 97% | 1g, 5g |

| CP Lab Safety | trans-4-Cyclohexyl-L-proline | 103201-78-1 | min 97% | 1g |

| Sandoo Pharmaceutical | trans-4-Cyclohexyl-L-proline hydrochloride | Not specified | Not specified | Inquiry |

| Zhejiang Changming Pharmaceutical Co. | (trans)-4-cyclohexyl-l-proline | Not specified | Not specified | Inquiry |

| Rhenium Bio Science | Trans-4-Cyclohexyl-L-Proline | 103201-78-1 | 97% | 250mg, 1g, 5g, 10g, 25g |

| Simson Pharma Limited | Trans-4-cyclohexyl-L-proline Benzylester | 126110-99-4 | Not specified | Custom Synthesis |

Synthesis and Manufacturing: A Mechanistic Perspective

The stereoselective synthesis of trans-4-Cyclohexyl-L-proline is a critical aspect of its utility. Several synthetic routes have been reported, with a common strategy involving the modification of a readily available chiral precursor. A well-documented, nine-step synthesis starting from L-glutamic acid has been developed, yielding the final product with high purity (99.7%) and a total yield of 25%.[2][3][7] This method is advantageous due to the low cost and accessibility of the starting material compared to other routes that utilize the more expensive trans-4-hydroxy-L-proline.[2]

The following diagram outlines a representative workflow for the synthesis of trans-4-Cyclohexyl-L-proline.

Caption: A generalized workflow for the synthesis of trans-4-Cyclohexyl-L-proline.

Step-by-Step Synthetic Protocol (Illustrative)

The following is an illustrative protocol based on published methods.[2] Exact conditions and reagents may vary.

-

Protection of L-Glutamic Acid: L-glutamic acid is first protected, often at the amine and one of the carboxylic acid groups, to prevent unwanted side reactions in subsequent steps.

-

Formation of Pyroglutamic Acid Derivative: The protected L-glutamic acid is then cyclized to form a pyroglutamic acid derivative.

-

Reduction to Lactone: The γ-carboxylic acid of the pyroglutamic acid derivative is selectively reduced to form a lactone. This step is crucial for setting up the introduction of the cyclohexyl group.

-

Grignard Reaction: The lactone is reacted with a Grignard reagent, such as cyclohexylmagnesium bromide, to introduce the cyclohexyl group. This reaction opens the lactone ring to form a hydroxy intermediate.

-

Oxidation: The hydroxyl group is oxidized to a ketone.

-

Reductive Amination: The keto group undergoes reductive amination, which facilitates the formation of the pyrrolidine ring.

-

Hydrogenation: A hydrogenation step is often employed to ensure the desired trans stereochemistry.[2]

-

Deprotection: The protecting groups are removed to yield trans-4-Cyclohexyl-L-proline.

-

Purification: The final product is purified, typically by recrystallization, to achieve high purity.

The choice of protecting groups and specific reagents for each step is critical for maximizing yield and stereoselectivity. The use of a palladium on carbon (Pd-C) catalyst during hydrogenation is a key step in controlling the stereochemistry of the final product.[2]

Key Applications in Drug Discovery

The primary application of trans-4-Cyclohexyl-L-proline is as a specialized building block in medicinal chemistry.[1] Its incorporation into peptide-based drug candidates can enhance their therapeutic properties.

-

Enzyme Inhibitors: As exemplified by Fosinopril, this amino acid derivative is instrumental in designing potent enzyme inhibitors. The rigid cyclohexyl group can provide optimal hydrophobic interactions within the active site of an enzyme, leading to increased inhibitory activity.[2]

-

Peptidomimetics: trans-4-Cyclohexyl-L-proline is used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides.[1] These mimics often have improved stability against enzymatic degradation and better bioavailability compared to their natural counterparts.

-

Conformational Constraint: The bulky cyclohexyl group restricts the conformational freedom of the proline ring. This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing its affinity for a specific receptor or enzyme.

The following diagram illustrates the role of trans-4-Cyclohexyl-L-proline as a foundational building block in the synthesis of more complex molecules.

Caption: Role of trans-4-Cyclohexyl-L-proline as a versatile building block.

Analytical and Quality Control Methodologies

Ensuring the purity and stereochemical integrity of trans-4-Cyclohexyl-L-proline is paramount for its successful application in pharmaceutical synthesis. A suite of analytical techniques is employed for its characterization.[2][3][7]

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and intermediates, and to quantify any impurities.[2][3] |

| Thin-Layer Chromatography (TLC) | For rapid monitoring of reaction progress.[2][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To confirm the chemical structure and stereochemistry of the molecule.[2][7] |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups.[2][7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | For the identification and quantification of volatile impurities.[2][3] |

| Optical Rotation ([α]D) | To confirm the enantiomeric purity of the chiral compound.[2][3] |

Exemplary HPLC Protocol for Purity Assessment

The following is a generalized HPLC method for the analysis of trans-4-Cyclohexyl-L-proline, based on common practices in the field.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or a Refractive Index (RI) detector.[2]

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection, as the proline derivative may have a weak UV chromophore.[2]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

-

Analysis: The retention time and peak area of the main component are compared to a reference standard to determine purity.

It is imperative that each laboratory develops and validates its own analytical methods for the specific grade and intended use of trans-4-Cyclohexyl-L-proline.

Conclusion

trans-4-Cyclohexyl-L-proline is a strategically important chiral building block with well-established applications in drug discovery and development. Its commercial availability from a range of suppliers facilitates its use in both academic research and industrial-scale synthesis. A thorough understanding of its synthetic pathways and the implementation of robust analytical quality control measures are essential for its effective utilization. The unique structural properties conferred by the cyclohexyl moiety will likely continue to make this compound a valuable tool in the design of next-generation therapeutics.

References

-

Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica, 62(2), 121-126. [Link]

-

Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. PubMed. [Link]

-